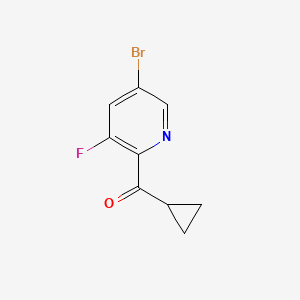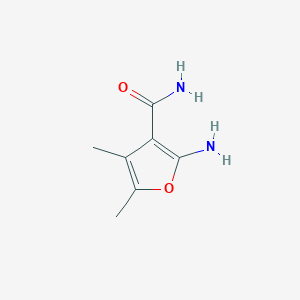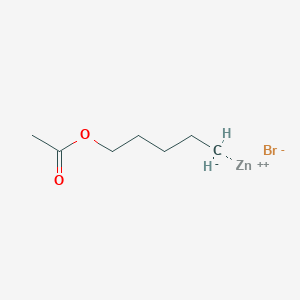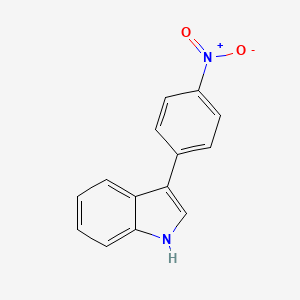
Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of amino and nitro functional groups attached to a benzoate ring, along with a dimethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate typically involves the nitration of a suitable benzoate precursor followed by amination and methylation steps. One common synthetic route includes:
Nitration: The starting material, such as methyl benzoate, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitro compound is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.
Dimethylation: The amino group is further reacted with dimethylamine under suitable conditions to introduce the dimethylamino substituent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated or sulfonated products.
Applications De Recherche Scientifique
Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro and amino groups can participate in redox reactions, while the dimethylamino group can enhance its binding affinity to biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-3-nitrobenzoate: Lacks the dimethylamino group, which may affect its reactivity and binding properties.
Methyl 2-amino-6-methyl-3-nitrobenzoate: Contains a methyl group instead of a dimethylamino group, leading to different steric and electronic effects.
Methyl 2-amino-6-(ethylamino)-3-nitrobenzoate: Has an ethylamino group instead of a dimethylamino group, which can influence its solubility and biological activity.
Uniqueness: Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13N3O4 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C10H13N3O4/c1-12(2)6-4-5-7(13(15)16)9(11)8(6)10(14)17-3/h4-5H,11H2,1-3H3 |
Clé InChI |
MKYLCKUPKGJZEJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)

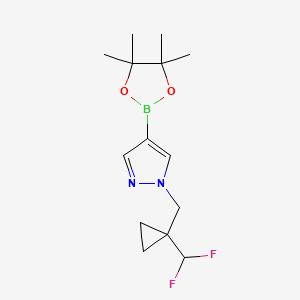
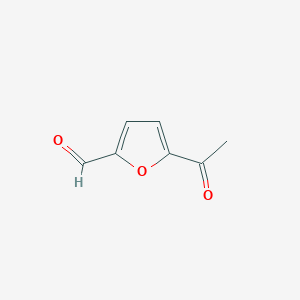
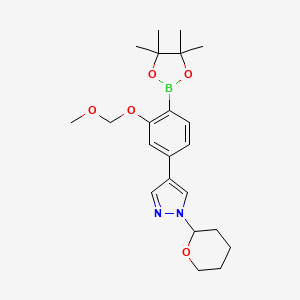
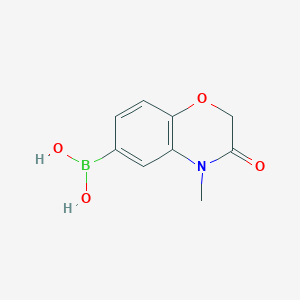
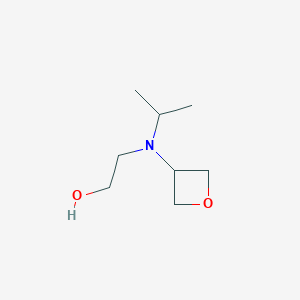
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
